REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:3]=[C:2]1[C:11]([O:13][CH2:14][CH3:15])=[O:12].[H-].[Na+].[Br:18][CH2:19][CH2:20]Br.O>O1CCCC1>[Br:18][CH2:19][CH2:20][N:1]1[CH:5]=[C:4]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:3]=[C:2]1[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC(=C1)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25.2 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in a stream
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The mixture was rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
Saturated sodium bicarbonate solution (100 ml) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with methylene chloride (4×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
This material was recrystalized from hexane ethyl acetate 80:20
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCN1C(=CC(=C1)C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |